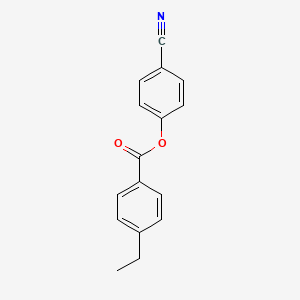

4-Cyanophenyl 4-ethylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl) 4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-12-3-7-14(8-4-12)16(18)19-15-9-5-13(11-17)6-10-15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFIAHFQEURGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342672 | |

| Record name | 4-Cyanophenyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56131-48-7 | |

| Record name | 4-Cyanophenyl 4-ethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56131-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ME2N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyanophenyl 4-ethylbenzoate

This guide provides a comprehensive overview of the synthesis of 4-Cyanophenyl 4-ethylbenzoate, a compound of interest in the development of liquid crystal displays and advanced optical materials.[1] We will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this synthetic process.

Strategic Approach to Synthesis: The Esterification Pathway

The synthesis of this compound is fundamentally an esterification reaction. There are several established methods for forming ester bonds, including the Fischer esterification, reaction of an acid chloride with an alcohol, and coupling agent-mediated esterifications.[2][3]

For the synthesis of this compound, two primary pathways are considered:

-

Pathway A: Acyl Chloride Route. This involves the reaction of a pre-formed 4-ethylbenzoyl chloride with 4-cyanophenol. This is a robust and often high-yielding method.[4]

-

Pathway B: Steglich Esterification. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to directly couple 4-ethylbenzoic acid and 4-cyanophenol.[5][6] This approach is advantageous for its mild reaction conditions.[6]

This guide will focus on a combination of these strategies, employing the conversion of 4-ethylbenzoic acid to 4-ethylbenzoyl chloride as an initial step, followed by its reaction with 4-cyanophenol. This two-step approach is often favored for its efficiency and scalability.

Experimental Protocol: A Step-by-Step Guide

This section details the comprehensive procedure for the synthesis of this compound, beginning with the preparation of the key intermediate, 4-ethylbenzoyl chloride.

Synthesis of 4-Ethylbenzoyl Chloride

The initial step involves the conversion of 4-ethylbenzoic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid.

-

Carefully add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask in a fume hood.

-

Heat the reaction mixture to reflux for a period of 2-4 hours.[7] The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-ethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[4][7]

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and helps to drive the reaction to completion.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Fume Hood: The reaction generates corrosive hydrogen chloride gas and sulfur dioxide, necessitating the use of a well-ventilated fume hood.[4]

Synthesis of this compound

With the 4-ethylbenzoyl chloride in hand, the subsequent esterification with 4-cyanophenol can be performed.

Protocol:

-

In a separate flask, dissolve 4-cyanophenol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as a scavenger for the HCl produced during the reaction.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-ethylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled solution of 4-cyanophenol and base.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: 4-Ethylbenzoyl chloride is highly reactive towards water, which would lead to the formation of 4-ethylbenzoic acid as a byproduct.[4] Therefore, anhydrous solvents and reaction conditions are crucial.

-

Base: The esterification reaction produces one equivalent of hydrochloric acid. The base is essential to neutralize this acid, which would otherwise protonate the starting materials and inhibit the reaction.

-

Controlled Addition at Low Temperature: The reaction between an acyl chloride and a phenol is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| 4-Ethylbenzoic Acid | 1.0 equivalent |

| Thionyl Chloride | 2-3 equivalents |

| 4-Cyanophenol | 1.0 equivalent |

| 4-Ethylbenzoyl Chloride | 1.0 equivalent |

| Triethylamine/Pyridine | 1.1-1.5 equivalents |

| Reaction Conditions | |

| Step 1: Reflux Temperature | Boiling point of SOCl₂ |

| Step 1: Reaction Time | 2-4 hours |

| Step 2: Temperature | 0 °C to Room Temperature |

| Step 2: Reaction Time | Monitored by TLC |

| Typical Yield | >80% (for both steps) |

Experimental Workflow Diagram

Sources

- 1. This compound [myskinrecipes.com]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ester synthesis by esterification [organic-chemistry.org]

- 4. Page loading... [guidechem.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 4-Cyanophenyl 4-ethylbenzoate (CAS Number 56131-48-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenyl 4-ethylbenzoate is a liquid crystal intermediate that plays a crucial role in the formulation of liquid crystal mixtures for various electro-optical applications, most notably in liquid crystal displays (LCDs).[1] Its molecular structure, characterized by a rigid core and a terminal cyano group, imparts desirable properties for controlling the alignment and orientation of liquid crystals, which is fundamental to the functioning of LCDs and other advanced optical materials.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and applications of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. While some experimental data is available for related compounds, certain properties for this specific molecule are based on predictions and should be considered as such.

| Property | Value | Source |

| CAS Number | 56131-48-7 | [1][3][4][5] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][4] |

| Molecular Weight | 251.28 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 419.5 ± 38.0 °C (Predicted) | [1] |

| Density | 1.18 ± 0.1 g/mL (Predicted) | [1] |

| Storage | Room temperature | [1] |

Synthesis

Conceptual Synthesis Workflow

A plausible synthetic route involves the conversion of 4-ethylbenzoic acid to its more reactive acid chloride, followed by reaction with 4-cyanophenol in the presence of a base.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis procedures for similar esters.[6][7]

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

-

Gently reflux the mixture for 1-2 hours until the evolution of gas (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-ethylbenzoyl chloride.

-

-

Esterification:

-

Dissolve the crude 4-ethylbenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve 4-cyanophenol (1 equivalent) and a base such as pyridine or triethylamine (1.1-1.2 equivalents) in the same solvent.

-

Cool the solution of 4-cyanophenol and base in an ice bath.

-

Slowly add the solution of 4-ethylbenzoyl chloride to the cooled solution of 4-cyanophenol and base with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

-

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.[8][9][10][11]

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST WebBook. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 251, corresponding to the molecular weight of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

-

A triplet at approximately 1.2-1.4 ppm corresponding to the methyl (-CH₃) protons of the ethyl group.

-

A quartet at approximately 2.6-2.8 ppm corresponding to the methylene (-CH₂-) protons of the ethyl group.

-

A series of doublets and multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for each carbon environment:

-

Aliphatic carbons of the ethyl group in the range of 15-30 ppm.

-

Aromatic carbons in the range of 110-155 ppm.

-

The nitrile carbon (-C≡N) around 118 ppm.

-

The ester carbonyl carbon (-COO-) around 165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

A strong, sharp peak around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

A strong peak around 1730-1750 cm⁻¹ due to the C=O stretching of the ester group.

-

C-H stretching vibrations of the aromatic rings and the ethyl group in the 2850-3100 cm⁻¹ region.

-

C=C stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.

-

C-O stretching vibrations of the ester group in the 1100-1300 cm⁻¹ region.

Applications in Liquid Crystal Technology

This compound is primarily utilized as a component in nematic liquid crystal mixtures for display applications.[1] The key features of its molecular structure contribute to its utility in this field:

-

Rod-like Shape: The elongated, rigid structure is conducive to the formation of the mesophases essential for liquid crystal behavior.[2]

-

Cyano Group (-C≡N): The strongly polar nitrile group creates a significant dipole moment. This leads to strong intermolecular interactions that promote the parallel alignment of molecules, a key characteristic of the nematic phase.[2]

-

Ethyl Benzoate Core: This rigid core provides a stable backbone that influences the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and the birefringence of the liquid crystal mixture.[2]

-

Ethyl Tail (-C₂H₅): The flexible alkyl tail helps to disrupt perfect crystalline packing, allowing the material to exist in a liquid crystal state over a useful temperature range.[2]

By carefully blending this compound with other liquid crystal compounds, formulators can fine-tune the properties of the resulting mixture to meet the specific requirements of a display device, such as:

-

Operating Temperature Range: Incorporating this compound can help to create eutectic mixtures with a broad nematic temperature range, ensuring reliable device performance in varying thermal conditions.[2]

-

High-Resolution Displays: The predictable alignment and stable nematic behavior of mixtures containing this compound are essential for achieving the precise pixel control required for high-resolution displays.[2]

Safety Information

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin and eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable liquid crystal intermediate with a molecular architecture that is well-suited for the demands of the display industry. Its properties, stemming from its rigid core, polar nitrile group, and flexible alkyl chain, allow for the formulation of liquid crystal mixtures with tailored characteristics. While a complete experimental dataset for this specific compound is not fully available in the public domain, its role and behavior can be well-understood from the study of its homologous series and related compounds. Further research to fully characterize its mesomorphic properties and to develop efficient, scalable synthetic routes would be beneficial for its broader application in advanced optical materials.

References

-

Organic Syntheses Procedure. Cyanic acid, phenyl ester. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

-

PubChem. Ethyl 4-cyanobenzoate. Available from: [Link]

-

ResearchGate. Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Available from: [Link]

- Google Patents. Biphenyl based liquid crystal compositions.

-

P&S Chemicals. Product information, 4-Cyanophenyl-4-ethylbenzoate. Available from: [Link]

-

Tetrahedron. 4-Ethylbenzoic acid-4'-cyanophenyl ester. Available from: [Link]

- Google Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Green Chemistry. Supplementary Material (ESI). Available from: [Link]

-

ResearchGate. A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. dakenchem.com [dakenchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. scbt.com [scbt.com]

- 5. 56131-48-7 | 4-Ethylbenzoic acid-4'-cyanophenyl ester | Tetrahedron [thsci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4-cyanobenzoate(7153-22-2) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure of 4-Cyanophenyl 4-ethylbenzoate

This guide provides a comprehensive technical overview of 4-Cyanophenyl 4-ethylbenzoate, a molecule of significant interest in materials science and with emerging relevance in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and potential applications of this liquid crystalline compound.

Introduction: The Dichotomy of Order and Fluidity

This compound belongs to the family of calamitic (rod-shaped) liquid crystals. These materials exhibit a fascinating intermediate state of matter, the mesophase, which possesses the fluidity of a liquid and the long-range orientational order of a crystal. This unique combination of properties is a direct consequence of their molecular structure and is pivotal to their primary application in liquid crystal displays (LCDs)[1]. The molecular architecture of this compound, with its rigid core, flexible tail, and polar head group, is a classic example of a structure-property relationship that gives rise to liquid crystalline behavior.

Beyond its established role in optoelectronics, the unique self-assembly and compartmentalization capabilities of liquid crystalline materials are being increasingly explored in the pharmaceutical sciences. The ordered yet dynamic nature of liquid crystalline phases offers a promising platform for the controlled release and targeted delivery of therapeutic agents[2][3][4][5][6]. This guide will, therefore, not only dissect the molecular characteristics of this compound but also explore its potential within the context of advanced drug delivery systems.

Molecular and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₆H₁₃NO₂[1][7]. Its structure is characterized by a central benzoate core linking a 4-cyanophenyl group and a 4-ethylphenyl group.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | |

| Molecular Weight | 251.28 g/mol | |

| Predicted Boiling Point | 419.5 ± 38.0 °C | |

| Predicted Density | 1.18 ± 0.1 g/mL | |

| Appearance | Solid |

digraph "4_Cyanophenyl_4_ethylbenzoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; N1 [label="N"]; C15 [label="C"]; C16 [label="C"];

// Edges for the ethylbenzoate group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5, style=double]; C7 -- O2 [len=1.5]; C4 -- C15 [len=1.5]; C15 -- C16 [len=1.5];

// Edges for the cyanophenyl group O2 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C8 [len=1.5]; C11 -- C14 [len=1.5]; C14 -- N1 [len=1.5, style=triple];

// Positioning hints C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; C7 [pos="0,1.5!"]; O1 [pos="1,2.25!"]; O2 [pos="-1,2.25!"]; C15 [pos="0,-4.5!"]; C16 [pos="-1.3,-5.25!"];

C8 [pos="-2.5,2.25!"]; C9 [pos="-3.5,1.5!"]; C10 [pos="-4.5,2.25!"]; C11 [pos="-4.5,3.75!"]; C12 [pos="-3.5,4.5!"]; C13 [pos="-2.5,3.75!"]; C14 [pos="-5.5,4.5!"]; N1 [pos="-6.5,5.25!"]; }

Figure 1: Molecular Structure of this compound.

Synthesis and Purification

Generalized Fischer Esterification Protocol

This protocol is a representative method for the synthesis of aryl esters and can be adapted for the preparation of this compound.

Reagents and Materials:

-

4-ethylbenzoic acid

-

4-cyanophenol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Hexane and ethyl acetate (for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 4-ethylbenzoic acid and 4-cyanophenol in toluene.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Figure 2: Generalized workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized molecule. The following sections detail the expected spectroscopic and structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the ethyl group. The protons on the cyanophenyl ring will be in a different chemical environment compared to those on the ethylbenzoate ring. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 16 carbon atoms in the molecule[10]. The quaternary carbons, such as the carbonyl carbon of the ester and the carbon of the nitrile group, will have characteristic chemical shifts. The aromatic carbons will appear in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the following vibrations[11]:

-

C≡N stretch: A sharp, strong absorption band around 2230 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.

-

C-O stretch (ester): Absorption bands in the region of 1300-1100 cm⁻¹.

-

Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Absorption bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 251. The fragmentation pattern will likely involve the cleavage of the ester bond, leading to characteristic fragment ions.

X-ray Crystallography

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, studies on analogous liquid crystalline compounds reveal that these molecules tend to pack in a layered or herringbone fashion in the solid state, which facilitates the formation of the liquid crystalline phase upon heating.

Applications in Materials Science and Drug Development

Liquid Crystal Displays (LCDs)

The primary application of this compound is as a component in liquid crystal mixtures for LCDs[1]. Its elongated molecular shape, polarity, and ability to align in an electric field are crucial for the functioning of these devices.

Potential in Drug Delivery Systems

The field of drug delivery is continuously seeking novel materials to enhance the efficacy and targeting of therapeutics. Liquid crystalline materials, such as this compound, offer several advantageous properties in this regard[2][3][4][5][6]:

-

Controlled Release: The ordered structure of liquid crystalline phases can create nano- or micro-domains that can encapsulate drug molecules and release them in a sustained manner.

-

Biocompatibility: Many liquid crystal-forming molecules are based on biocompatible lipids and surfactants.

-

Versatility: Lyotropic liquid crystals, which form in the presence of a solvent like water, can accommodate both hydrophilic and hydrophobic drugs in their different domains.

While this compound itself has not been extensively studied as a drug delivery vehicle, its structural motifs are of interest in medicinal chemistry. The "privileged scaffold" concept suggests that certain molecular frameworks, like the bi-aryl structure present in this molecule, can interact with a range of biological targets[12][13][14][15][16]. Further research could explore the derivatization of the this compound scaffold to develop novel therapeutic agents or drug carriers.

Figure 3: Conceptual diagram of a liquid crystalline matrix for sustained drug release.

Conclusion

This compound is a molecule with a well-established role in materials science and emerging potential in the pharmaceutical field. Its synthesis and characterization are based on standard organic chemistry principles. The unique properties arising from its molecular structure make it a valuable compound for further research, particularly in the development of novel liquid crystalline materials for advanced applications, including sophisticated drug delivery systems. As our understanding of the interactions between complex molecules and biological systems grows, the exploration of such "smart" materials will undoubtedly pave the way for new therapeutic strategies.

References

-

A REVIEW ON LIQUID CRYSTALS AS AN INNOVATIVE DRUG DELIVERY MECHANISM AND THEIR RECENT ADVANCES. (n.d.). IJNRD. Retrieved from [Link]

- Gaba, B., et al. (2021). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 83(2), 196-206.

- Chavda, V. P., et al. (2023). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. Journal of Drug Delivery Science and Technology, 87, 104821.

- Kim, D.-H., et al. (2014). Lyotropic liquid crystal systems in drug delivery: a review.

- Patil, S. D., et al. (2022). LIQUID CRYSTALS: - A NOVEL APPROACH DRUG DELIVERY SYSTEM. JETIR, 9(7).

-

4-Cyanophenyl 4-n-butylbenzoate - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Srinivasa, H. T., et al. (n.d.). FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). ResearchGate. Retrieved from [Link]

-

Cyanic acid, phenyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

4-Cyanophenyl 4-n-butylbenzoate - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

4-Cyanophenyl 4-n-propylbenzoate - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Palafox, M. A., & Rastogi, V. K. (2013). (a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid. ResearchGate. Retrieved from [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved from [Link]

-

This compound | C16H13NO2 | CID 583727 - PubChem. (n.d.). Retrieved from [Link]

- Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.

-

Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

- Kaur, M., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1435–1454.

- Rohman, A., & Windarsih, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

-

13 C NMR and 1 H NMR chemical shifts (d) of compound 4 in C 5 P 5 N - ResearchGate. (n.d.). Retrieved from [Link]

- Roussaki, M., et al. (2016). The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. Current Medicinal Chemistry, 23(26), 2963–2993.

- Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.

-

Synthesis of Esters With Different Flavors Using F | PDF - Scribd. (n.d.). Retrieved from [Link]

- Sharma, V., et al. (2014). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 153–164.

-

Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ethyl 4-aminobenzoate - Organic Syntheses Procedure. Retrieved from [Link]

- Zhou, C., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(33), 5562–5579.

Sources

- 1. This compound [myskinrecipes.com]

- 2. ijnrd.org [ijnrd.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. This compound | C16H13NO2 | CID 583727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. compoundchem.com [compoundchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Cyanophenyl 4-ethylbenzoate chemical formula and molecular weight

An In-Depth Technical Guide to 4-Cyanophenyl 4-ethylbenzoate

Introduction

This compound is a liquid crystalline compound that plays a crucial role in the formulation of nematic liquid crystal mixtures. Its molecular architecture, characterized by a rigid core, a flexible alkyl chain, and a polar cyano group, imparts the desirable anisotropic properties essential for applications in electro-optical devices, most notably liquid crystal displays (LCDs). This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its functional role in advanced materials.

The fundamental chemical identity of this compound is defined by its chemical formula, C₁₆H₁₃NO₂ , and a molecular weight of 251.28 g/mol [1][2]. Understanding the interplay between its structure and function is key to leveraging its capabilities in the development of next-generation display technologies and other light-modulating applications.

Physicochemical Properties and Structural Elucidation

The physical and chemical characteristics of this compound are a direct consequence of its molecular structure. The rod-like shape is a critical factor in its ability to form the mesophases required for liquid crystal behavior.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Cyanophenyl 4-ethyl-benzoate, 4-Ethylbenzoic acid-4'-cyanophenyl ester | [3][4] |

| CAS Number | 56131-48-7 | [1][3][4] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 419.5 ± 38.0 °C | [1] |

| Predicted Density | 1.18 ± 0.1 g/mL | [1] |

Molecular Structure

The structure of this compound consists of a central phenyl benzoate core, which provides rigidity. An ethyl group (-CH₂CH₃) at one end adds flexibility, while a cyano (-C≡N) group at the other end introduces a strong dipole moment. This combination of a rigid core and terminal functional groups is fundamental to its liquid crystalline properties.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through esterification. A common and reliable method is the reaction of 4-ethylbenzoyl chloride with 4-cyanophenol. This approach is favored due to the high reactivity of the acid chloride, which ensures a good yield.

Hypothetical Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a representative laboratory-scale synthesis.

Step 1: Preparation of 4-Ethylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1.0 eq).[5][6]

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature under a nitrogen atmosphere. The use of an excess of thionyl chloride drives the reaction to completion.

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Esterification

-

Dissolve 4-cyanophenol (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in a dry, aprotic solvent like dichloromethane (DCM) in a separate flask. Pyridine acts as a catalyst and scavenges the HCl byproduct.

-

Cool the solution to 0°C in an ice bath.

-

Add the crude 4-ethylbenzoyl chloride (1.0 eq) dropwise to the cooled solution with vigorous stirring. Maintaining a low temperature controls the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The presence of key functional groups, such as the nitrile (C≡N) and ester (C=O) stretches, can be confirmed. Product specifications often require that the IR spectrum conforms to the known structure[1].

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the chemical formula.

Caption: Synthetic workflow for this compound.

Application in Liquid Crystal Displays (LCDs)

This compound is a key component in many liquid crystal mixtures designed for display applications. Its utility stems from its specific molecular properties that contribute to the overall performance of the display.

-

Nematic Phase Stability: This compound helps to create mixtures that maintain a stable nematic phase over a wide operational temperature range. This is crucial for devices that need to function reliably in various environments[7].

-

Positive Dielectric Anisotropy: The terminal cyano group creates a strong dipole moment along the long axis of the molecule. This results in a positive dielectric anisotropy (Δε), which is essential for the operation of twisted nematic (TN) LCDs. When an electric field is applied, these molecules align themselves with the field, altering the path of polarized light and creating the light and dark states of a pixel.

-

Viscosity and Response Time: While individual properties are important, the primary role of compounds like this compound is as a component in a eutectic mixture. By carefully blending it with other liquid crystal intermediates, formulators can fine-tune properties like viscosity, which directly impacts the display's response time.

Caption: Role in a liquid crystal formulation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available, data for structurally similar compounds, such as 4-Cyanophenyl 4-n-butylbenzoate, provide guidance on safe handling.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid dust formation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[8].

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water[8].

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention[8].

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen[8].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center[8].

-

Always consult the specific SDS for the material being used before handling.

References

-

MDPI. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]

- Google Patents. (n.d.). US4147651A - Biphenyl based liquid crystal compositions.

- Google Patents. (n.d.). US4309304A - Liquid crystal compositions for multiplexed displays.

-

ResearchGate. (2011). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 4-Cyanophenyl-4-ethylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylbenzoic Acid. Retrieved from [Link]

-

SupraBank. (n.d.). Molecules - 4-Ethylbenzoic acid. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-ETHYLBENZOIC ACID-4'-CYANOPHENYL ESTER | CAS: 56131-48-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 56131-48-7 | 4-Ethylbenzoic acid-4'-cyanophenyl ester | Tetrahedron [thsci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dakenchem.com [dakenchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Fingerprinting of a Nematic Liquid Crystal: A Technical Guide to 4-Cyanophenyl 4-ethylbenzoate

Abstract

Introduction: The Significance of Spectroscopic Characterization in Liquid Crystal Research

4-Cyanophenyl 4-ethylbenzoate belongs to a class of calamitic (rod-shaped) liquid crystals that exhibit a nematic phase at temperatures between their crystalline and isotropic liquid states. The unique electro-optical properties of these materials are intrinsically linked to their molecular structure and intermolecular interactions. Spectroscopic techniques like NMR and IR are indispensable tools for verifying the chemical identity, purity, and molecular ordering of these materials, which are critical parameters for their application in display technologies and other advanced optical systems.[1][2][3]

This guide will delve into the expected ¹H NMR, ¹³C NMR, and IR spectral features of this compound, providing a foundational understanding for researchers working with this and similar compounds.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. For this compound, the NMR spectra are expected to reveal distinct signals corresponding to the aromatic protons and carbons of the two phenyl rings, as well as the aliphatic protons and carbons of the ethyl group.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show signals in the aromatic region (typically δ 7.0-8.5 ppm) and the aliphatic region (δ 1.0-3.0 ppm). The protons on the two benzene rings will appear as complex multiplets due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-a (CH₃) | ~1.25 | Triplet | 3H | Coupled to the -CH₂- protons. |

| H-b (-CH₂) | ~2.75 | Quartet | 2H | Coupled to the -CH₃ protons. |

| H-c, H-d (Aromatic) | ~7.30 - 8.20 | Multiplets | 4H | Protons on the ethylbenzoate ring. |

| H-e, H-f (Aromatic) | ~7.40 - 7.80 | Multiplets | 4H | Protons on the cyanophenyl ring. |

Note: Predicted chemical shifts are based on standard functional group values and analysis of similar structures. The exact values can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~15 | Aliphatic carbon. |

| -CH₂- | ~29 | Aliphatic carbon. |

| Nitrile Carbon (-C≡N) | ~118 | Characteristic nitrile carbon signal. |

| Aromatic Carbons | ~122 - 155 | Multiple signals for the aromatic carbons. |

| Carbonyl Carbon (C=O) | ~165 | Ester carbonyl carbon. |

Note: These are approximate chemical shift ranges and the actual spectrum may show more complex splitting in a high-resolution experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ester, and aromatic functionalities.

Key IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | ~2230 | Strong, Sharp |

| Ester Carbonyl (C=O) | Stretching | ~1735 | Strong |

| Aromatic C=C | Stretching | ~1600, ~1500 | Medium to Strong |

| C-O (Ester) | Stretching | ~1270, ~1170 | Strong |

| C-H (Aromatic) | Stretching | ~3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | ~2980 - 2850 | Medium |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The strong absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl stretch.

Experimental Protocols: A Guideline for Spectroscopic Analysis

While specific experimental data for this compound is not provided, the following are generalized, best-practice protocols for acquiring high-quality NMR and IR spectra for this class of compounds.

NMR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Causality in Experimental Choices:

-

ATR Technique: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for solid samples as it requires minimal sample preparation and provides high-quality spectra.

-

Background Correction: A background spectrum of the empty ATR crystal is collected to subtract any contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor), ensuring that the final spectrum is solely that of the sample.

Conclusion

The predicted NMR and IR spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The distinct signals in the NMR spectra corresponding to the aromatic and aliphatic moieties, coupled with the characteristic vibrational bands in the IR spectrum for the nitrile and ester functional groups, serve as a unique spectroscopic fingerprint for this molecule. The outlined experimental workflows offer a standardized approach for obtaining reliable and reproducible data, which is paramount for quality assurance in both academic research and industrial applications of liquid crystalline materials.

References

- Saupe, A. (1969). Ultraviolet, Infrared and Magnetic Resonance Spectroscopy on Liquid Crystals. Molecular Crystals and Liquid Crystals, 16(1-2), 87-104.

- Tschierske, C. (2013). Bimesogenic and Trimesogenic Liquid Crystals. In: Tschierske, C. (eds) Liquid Crystals I. Topics in Current Chemistry, 318. Springer, Berlin, Heidelberg.

- Diez, E., & Marrucci, L. (Eds.). (2010). NMR of Ordered Liquids. Springer Science & Business Media.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-Depth Technical Guide to the Liquid Crystal Phases of 4-Cyanophenyl 4-ethylbenzoate

Abstract

This technical guide provides a comprehensive examination of the liquid crystal properties of 4-Cyanophenyl 4-ethylbenzoate, a member of the calamitic cyanophenylbenzoate family. While specific experimental data for the ethyl derivative remains elusive in readily available literature, this guide leverages data from its homologous series to present a thorough understanding of its expected mesomorphic behavior. We delve into the synthesis, chemical structure, and the anticipated nematic liquid crystal phase. Detailed methodologies for characterization using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) are presented, drawing parallels with closely related compounds. This document serves as a vital resource for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the investigation of calamitic liquid crystals.

Introduction: The Significance of this compound

This compound belongs to the class of calamitic (rod-shaped) liquid crystals, which are foundational materials in a myriad of advanced technologies, most notably liquid crystal displays (LCDs).[1] The defining characteristic of these molecules is their structural anisotropy, consisting of a rigid core and flexible terminal groups. In the case of this compound, the rigid core is composed of two phenyl rings linked by an ester group, providing the necessary structural rigidity for the formation of orientationally ordered phases. The terminal cyano (-CN) and ethyl (-C2H5) groups play a crucial role in determining the molecule's physical properties, such as its clearing point, viscosity, and dielectric anisotropy.[2]

The cyano group, with its large dipole moment, is particularly important for inducing a strong positive dielectric anisotropy, a prerequisite for the operation of twisted nematic (TN) and other field-effect LCDs. The alkyl chain length, in this case, an ethyl group, influences the melting and clearing temperatures, thereby defining the temperature range over which the liquid crystal phase is stable. Understanding the phase behavior of this homologous series is critical for the rational design of liquid crystal mixtures with specific, tailored properties for various applications.[2]

Molecular Structure and Synthesis

The molecular integrity of this compound is paramount to its liquid crystalline properties. Its synthesis is a critical step that dictates purity and, consequently, the reliability of its phase behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₃NO₂ | [3] |

| Molecular Weight | 251.28 g/mol | [3] |

| CAS Number | 56131-48-7 | [3] |

| Appearance | White to off-white solid | |

| Predicted Boiling Point | 419.5 ± 38.0 °C | [3] |

| Predicted Density | 1.18 ± 0.1 g/cm³ | [3] |

Synthesis Protocol: Esterification of 4-Ethylbenzoic Acid and 4-Cyanophenol

The synthesis of this compound is typically achieved through an esterification reaction between 4-ethylbenzoic acid and 4-cyanophenol. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-ethylbenzoic acid and 1 equivalent of 4-cyanophenol in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount (0.1 equivalents) of DMAP to the solution.

-

Coupling Agent Addition: Cool the reaction mixture in an ice bath (0 °C) and slowly add a solution of 1.1 equivalents of DCC in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

-

Purification: Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Liquid Crystal Phases and Their Characterization

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[4] A typical DSC thermogram for a calamitic liquid crystal will show distinct peaks corresponding to melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid) upon heating, and the reverse transitions upon cooling.

Expected DSC Profile for this compound (Hypothetical):

Based on the trends observed in the 4-cyanophenyl 4-n-alkylbenzoate series, the ethyl derivative is expected to have a melting point in the range of 80-100 °C and a clearing point slightly above its melting point. The nematic phase might only be observable upon cooling (monotropic behavior) due to the short alkyl chain.

| Homolog (n-alkyl) | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) |

| Propyl (n=3) | 79.5 | 81.0 | 1.5 |

| Butyl (n=4) | 70.0 | 87.0 | 17.0 |

| Pentyl (n=5) | 65.0 | 85.0 | 20.0 |

| Heptyl (n=7) | 57.0 | 73.0 | 16.0 |

Note: This data is compiled from various sources for illustrative purposes and may not represent a single consistent study.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample to a temperature well above its expected clearing point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.

-

Hold at this temperature for a few minutes to ensure complete melting into the isotropic phase.

-

Cool the sample at the same controlled rate to a temperature below its expected crystallization point (e.g., 20 °C).

-

Reheat the sample at the same rate to observe the melting and clearing transitions.

-

-

Data Analysis: Analyze the resulting thermogram to determine the peak temperatures and enthalpy changes (ΔH) for each phase transition.

Diagram of the DSC Experimental Workflow:

Caption: A typical workflow for DSC analysis of a liquid crystal.

Polarized Optical Microscopy (POM): Visualizing Liquid Crystal Textures

POM is an indispensable tool for the identification of liquid crystal phases by observing their unique optical textures.[5] When a nematic liquid crystal is viewed between crossed polarizers, it exhibits a characteristic threaded or schlieren texture. These textures arise from the presence of topological defects (disclinations) in the director field.

Expected POM Texture for the Nematic Phase of this compound:

Upon cooling from the isotropic liquid, the nematic phase of this compound would be expected to nucleate as birefringent droplets that coalesce to form a schlieren texture. This texture is characterized by dark brushes (extinctions) that emanate from point-like defects. The number of brushes meeting at a point defect (strength of the disclination) can be used to further characterize the nematic phase.

Experimental Protocol for POM:

-

Sample Preparation: Place a small amount of the compound on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.

-

Observation: Heat the sample into the isotropic phase (it will appear dark between crossed polarizers).

-

Cooling and Texture Formation: Slowly cool the sample and observe the formation of the liquid crystal phase. Capture images of the characteristic textures at different temperatures.

-

Shear and Annealing: Applying gentle pressure to the coverslip can induce shear, which helps in aligning the liquid crystal and revealing different textures. Annealing the sample just below the clearing point can also lead to the formation of larger, more well-defined domains.

Logical Relationship in POM Analysis:

Caption: The logical flow of identifying liquid crystal phases using POM.

X-ray Diffraction (XRD): Elucidating Molecular Arrangement

XRD provides detailed information about the molecular arrangement and periodicity in liquid crystal phases. For a nematic phase, the XRD pattern is characterized by diffuse scattering features that reflect the short-range positional order and long-range orientational order.

Expected XRD Pattern for the Nematic Phase:

An unaligned nematic sample of this compound would show a diffuse outer ring at a wide angle, corresponding to the average intermolecular distance (d), and a weaker, diffuse inner ring at a small angle, related to the molecular length (L). In an aligned sample (e.g., by applying a magnetic field), the wide-angle scattering would concentrate into two diffuse crescents perpendicular to the director, while the small-angle scattering would appear as two diffuse spots along the director axis.

Experimental Protocol for XRD:

-

Sample Preparation: The sample is typically loaded into a thin-walled glass capillary. For aligned studies, the capillary can be placed in a magnetic field while cooling from the isotropic phase.

-

Instrument Setup: The capillary is mounted in a temperature-controlled stage within the X-ray diffractometer.

-

Data Collection: X-ray diffraction patterns are collected at various temperatures corresponding to the different phases identified by DSC and POM.

-

Data Analysis: The positions of the diffraction peaks are used to calculate the characteristic distances (d-spacings) using Bragg's law. The width of the peaks provides information about the correlation lengths.

Conclusion

This compound, as a member of a well-established family of liquid crystals, is an important compound for both fundamental research and technological applications. This guide has provided a comprehensive overview of its expected liquid crystal properties and the experimental methodologies required for their characterization. While specific experimental data for this particular compound is not widely published, the principles and comparative data from its homologs offer a robust framework for its investigation. The detailed protocols for synthesis, DSC, POM, and XRD provide a practical roadmap for researchers to explore the rich and complex world of calamitic liquid crystals. Further studies to determine the precise phase transition temperatures and to characterize the nematic phase of this compound would be a valuable contribution to the field of liquid crystal science.

References

- Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.

- Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH.

- Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Differential Scanning Calorimetry. Springer.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][3]

- Pindak, R., & Moncton, D. E. (1982). X-ray observation of a stacked hexatic liquid-crystal B phase. Physical Review A, 26(3), 1833–1836.

-

ResearchGate. (2025). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Retrieved from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dakenchem.com [dakenchem.com]

- 3. This compound [myskinrecipes.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties | MDPI [mdpi.com]

The Mesomorphic Behavior of 4-Cyanophenyl-4-Alkylbenzoates: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and structure-property relationships of the homologous series of 4-cyanophenyl-4-alkylbenzoates. This class of calamitic (rod-shaped) liquid crystals is of significant interest to researchers in materials science and drug development due to their well-defined mesomorphic behavior, which serves as a model system for understanding the fundamental principles of liquid crystallinity. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of 4-Cyanophenyl-4-Alkylbenzoates

The 4-cyanophenyl-4-alkylbenzoate series is a classic example of thermotropic liquid crystals, where the liquid crystalline phases are induced by a change in temperature. Their molecular structure, consisting of a rigid biphenyl core, a flexible alkyl chain, and a polar cyano group, is archetypal for inducing mesomorphism. The interplay between the rigid core, which promotes anisotropic alignment, and the flexible tail, which disrupts perfect crystalline packing, gives rise to a rich variety of liquid crystalline phases. The terminal cyano group imparts a strong dipole moment, influencing the dielectric anisotropy and intermolecular interactions, which are critical for applications in display technologies and other electro-optic devices.[1] Understanding the mesomorphic behavior of this homologous series provides a foundational understanding of how subtle changes in molecular structure, such as the length of the alkyl chain, can dramatically influence the macroscopic properties of a material.

Synthesis of 4-Cyanophenyl-4-Alkylbenzoates

The synthesis of 4-cyanophenyl-4-alkylbenzoates is typically achieved through an esterification reaction between a 4-alkylbenzoyl chloride and 4-cyanophenol. This method is favored due to its high yield and the relative availability of the starting materials.

Causality Behind Experimental Choices

The choice of a two-step process, involving the initial conversion of the 4-alkylbenzoic acid to its more reactive acid chloride derivative, is a key strategic decision. Carboxylic acids are not sufficiently electrophilic to react efficiently with phenols. The conversion to the acid chloride, using a reagent like thionyl chloride (SOCl₂), dramatically increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group of 4-cyanophenol. Pyridine is often used as a catalyst and a base to neutralize the HCl byproduct, driving the reaction to completion. The purification by recrystallization is crucial to remove any unreacted starting materials or byproducts, ensuring the high purity required for accurate characterization of the mesomorphic properties.

Experimental Protocol: Synthesis of 4-Cyanophenyl-4-heptylbenzoate (n=7)

This protocol details the synthesis of a representative member of the homologous series.

Step 1: Synthesis of 4-heptylbenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-heptylbenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-heptylbenzoyl chloride is used in the next step without further purification.

Step 2: Esterification

-

Dissolve 4-cyanophenol (1 equivalent) and pyridine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the crude 4-heptylbenzoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid to neutralize the excess pyridine.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure 4-cyanophenyl-4-heptylbenzoate.

Caption: Workflow for the synthesis of 4-cyanophenyl-4-heptylbenzoate.

Characterization of Mesomorphic Behavior

The identification and characterization of the liquid crystalline phases are performed using a combination of thermal analysis and microscopy.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[2][3] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

-

Accurately weigh 3-5 mg of the purified 4-cyanophenyl-4-alkylbenzoate into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC instrument.

-

Heat the sample to a temperature well above its expected clearing point (the transition to the isotropic liquid phase) at a controlled rate (e.g., 10 °C/min).

-

Hold the sample at this temperature for a few minutes to ensure a uniform isotropic state.

-

Cool the sample at the same controlled rate to a temperature below its crystallization point.

-

Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

Data Interpretation:

-

Endothermic Peaks (Heating): Represent transitions from a more ordered to a less ordered state (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

-

Exothermic Peaks (Cooling): Represent transitions from a less ordered to a more ordered state (e.g., isotropic liquid to liquid crystal, liquid crystal to crystal).

-

Peak Onset Temperature: Corresponds to the transition temperature.

-

Peak Area: Proportional to the enthalpy of the transition (ΔH).

Caption: Logical workflow for phase identification using POM.

Structure-Property Relationships: The Effect of Alkyl Chain Length

The length of the flexible alkyl chain (n) has a profound impact on the mesomorphic properties of the 4-cyanophenyl-4-alkylbenzoates.

Trend in Transition Temperatures

As the alkyl chain length increases, the melting points generally decrease, and the clearing points (nematic to isotropic transition) exhibit an "odd-even" effect. Homologues with an even number of carbon atoms in the alkyl chain tend to have higher clearing points than their odd-numbered neighbors. This is attributed to the difference in the anisotropy of the molecular shape, where an all-trans conformation of an even-numbered chain aligns better with the molecular long axis, leading to a more ordered and stable nematic phase.

For longer chain lengths, smectic phases (typically Smectic A) become more prominent. The increased van der Waals interactions between the longer alkyl chains promote a layered arrangement.

Data Presentation

The following table summarizes the phase transition temperatures for a homologous series of 4-cyanophenyl-4-alkylbenzoates, as determined by DSC on heating.

| n (Alkyl Chain Length) | Crystal to Nematic/Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |

| 1 | 60.0 | - | 47.0 |

| 2 | 48.0 | - | 52.0 |

| 3 | 55.0 | - | 43.0 |

| 4 | 44.0 | - | 54.0 |

| 5 | 49.0 | - | 47.0 |

| 6 | 45.0 | - | 56.5 |

| 7 | 53.5 | - | 52.0 |

| 8 | 54.5 | 67.0 | 67.0 |

| 9 | 64.0 | 69.5 | 69.5 |

| 10 | 60.5 | 76.5 | 76.5 |

Note: The data presented is representative and may vary slightly depending on the experimental conditions and purity of the samples.

Advanced Characterization: X-Ray Diffraction (XRD)

For an unambiguous determination of the phase structure, particularly for smectic phases, X-ray diffraction is employed. XRD provides information about the arrangement of molecules and the layer spacing in liquid crystalline phases.

Experimental Insights:

-

Nematic Phase: Exhibits a diffuse diffraction pattern, indicative of long-range orientational order but no positional order.

-

Smectic A Phase: Shows a sharp reflection at a small angle, corresponding to the smectic layer spacing (d), and a diffuse reflection at a wide angle, corresponding to the average intermolecular distance within the layers. The layer spacing is typically close to the molecular length.

Conclusion

The homologous series of 4-cyanophenyl-4-alkylbenzoates provides an excellent platform for studying the fundamental principles of liquid crystallinity. The straightforward synthesis and the clear dependence of the mesomorphic properties on the alkyl chain length make these compounds ideal for both academic research and for introducing new researchers to the field of liquid crystals. The experimental protocols and interpretative guidance provided in this technical guide offer a solid foundation for the successful investigation of these and other mesogenic materials.

References

- J. W. Goodby, in Handbook of Liquid Crystals, Vol. 2A, edited by D. Demus, J. Goodby, G. W. Gray, H.-W. Spiess, and V. Vill (Wiley-VCH, Weinheim, 1998).

-

Das, M. K., Sarkar, G., Das, B., Rai, R., & Sinha, N. (2012). Determination of the orientational order parameter of the homologous series of 4-cyanophenyl 4-alkylbenzoate (n.CN) by different methods. Journal of Physics: Condensed Matter, 24(11), 115101. [Link]

- Dierking, I. (2014). Liquid crystal textures: an overview. Liquid Crystals, 41(4), 443-457.

- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

-

ResearchGate. (n.d.). Microphotographs of the textures obtained in the polarized optical microscope... Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

- Praveen, P. L., & Ojha, D. P. (2014). Effect of substituent on UV–visible absorption and photostability of liquid crystals: DFT study. Molecular Crystals and Liquid Crystals, 601(1), 126-136.

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Retrieved from [Link]

- Hossain, M. A., & Pramanik, A. (2019). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Analytical & Pharmaceutical Research, 8(3).

-

Indian Journal of Chemistry. (2005). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Retrieved from [Link]

-

University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Cyanophenyl 4-ethylbenzoate

This guide provides a comprehensive analysis of the critical physical properties of 4-Cyanophenyl 4-ethylbenzoate (CAS No. 56131-48-7), a key intermediate in the field of materials science. Primarily developed for researchers, scientists, and professionals in drug development and liquid crystal technology, this document synthesizes theoretical data with practical, field-proven methodologies for empirical validation. We will delve into the compound's melting and boiling points, the significance of these thermal characteristics, and a detailed protocol for their precise measurement.

Introduction: The Significance of this compound